Standard N-hydroxyphthalimide (NHPI) often fails in hydrogen atom transfer (HAT) reactions with unactivated C-H bonds or slow redox-active ester formation. TCNHPI (CAS 85342-65-0) overcomes these limitations:
N-hydroxytetrachlorophthalimide (TCNHPI, CAS 85342-65-0) is an electron-deficient, highly reactive organocatalyst and coupling mediator. It is primarily procured as a high-performance upgrade over standard N-hydroxyphthalimide (NHPI) for challenging hydrogen atom transfer (HAT) reactions, electrochemical allylic oxidations, and the synthesis of redox-active esters (RAEs). The core procurement value of TCNHPI lies in its strongly electron-withdrawing tetrachloro-substitution. This structural modification significantly elevates the oxidation potential of its corresponding N-oxyl radical, enabling the functionalization of unactivated C-H bonds and accelerating decarboxylative cross-coupling workflows that typically stall with conventional, unhalogenated mediators .
Substituting TCNHPI with the cheaper, unhalogenated NHPI baseline frequently results in stalled reactions or significantly lower yields when processing sterically hindered or electron-deficient substrates. In electrochemical allylic oxidations, NHPI's lower redox potential generates a less energetic N-oxyl radical that fails to abstract hydrogen atoms from recalcitrant substrates efficiently, leading to poor material recovery [1]. Furthermore, in peptide synthesis and decarboxylative cross-coupling, NHPI-derived redox-active esters suffer from sluggish formation kinetics—often requiring overnight incubation—and exhibit lower cross-coupling efficiency. TCNHPI drives these esterifications to completion in a fraction of the time, directly impacting laboratory throughput and process scalability [2].
Electron-withdrawing chloro substituents significantly alter redox potential; substitution with NHPI may shift reaction outcome.
Replacing TCNHPI with NHPI in allylic oxidation may produce markedly lower yields (reported >20 percentage point difference).
Metal-free electrochemical protocols optimized for TCNHPI may not transfer to NHPI, limiting sustainable oxidation options.
The catalytic superiority of TCNHPI is fundamentally driven by its elevated oxidation potential. Cyclic voltammetry measurements demonstrate that TCNHPI possesses an oxidation potential of 0.87–0.88 V (vs Ag/AgCl), which is 50 to 60 mV higher than that of the unhalogenated NHPI baseline (0.82 V). This higher potential allows for the electrochemical generation of a significantly more reactive tetrachlorophthalimido N-oxyl (TCNPO) radical.
| Evidence Dimension | Catalyst Oxidation Potential |
| Target Compound Data | 0.87–0.88 V vs Ag/AgCl |
| Comparator Or Baseline | NHPI (0.82 V vs Ag/AgCl) |
| Quantified Difference | +50 to +60 mV higher oxidation potential |
| Conditions | Cyclic voltammetry in electrochemical C-H oxidation setups |
The elevated oxidation potential is strictly required to generate a radical energetic enough to abstract hydrogen atoms from unactivated or sterically hindered allylic sites.
In the electrochemical late-stage functionalization of complex molecules, TCNHPI provides significantly higher material recovery than standard NHPI. For example, in the electrochemical allylic C-H oxidation of the terpene valencene to nootkatone, the use of TCNHPI as the mediator resulted in a 77% isolated yield. In direct contrast, employing the unhalogenated NHPI under identical conditions yielded only 56% of the desired product [1].
| Evidence Dimension | Product Yield (Valencene to Nootkatone) |
| Target Compound Data | 77% yield |
| Comparator Or Baseline | NHPI (56% yield) |
| Quantified Difference | 21% absolute yield increase |
| Conditions | Electrochemical allylic C-H oxidation using a carbon electrode and tert-butyl hydroperoxide co-oxidant |
Procuring TCNHPI directly translates to higher material recovery in the late-stage functionalization of valuable pharmaceutical intermediates, easily justifying its higher cost over NHPI.
TCNHPI drastically reduces the time required to synthesize redox-active esters (RAEs) for downstream cross-coupling. During the activation of a sterically demanding tetrapeptide substrate, conversion to the TCNHPI active ester was complete in just 2 hours at ambient temperature. Conversely, the formation of the corresponding NHPI ester required 16 hours before complete consumption of the starting material was observed [1].
| Evidence Dimension | Active Ester Formation Time |
| Target Compound Data | Complete conversion in 2 hours |
| Comparator Or Baseline | NHPI (Required 16 hours for complete conversion) |
| Quantified Difference | 8x faster reaction kinetics |
| Conditions | Activation of a tetrapeptide substrate at ambient temperature using a TCNHPI-based uronium reagent (CITU) vs standard NHPI coupling |
Reduces process cycle times from an overnight step to a same-day operation, significantly improving throughput in peptide synthesis and decarboxylative cross-coupling workflows.
TCNHPI enables the formation of highly stable yet reactive ester donors for complex sp3-sp3 cross-couplings. In the synthesis of pyranose alkyl C-glycosides, shelf-stable anomeric TCNHPI esters successfully coupled with dialkylzinc reagents in a light-free, decarboxylative Negishi-type process, achieving 31–73% yields. This bypasses the need for unstable glycosyl halides or complex photocatalytic setups typically required for such transformations [1].
| Evidence Dimension | sp3-sp3 Decarboxylative Coupling Yield |
| Target Compound Data | 31–73% yield of pyranose alkyl C-glycosides |
| Comparator Or Baseline | Unstable glycosyl halides (Baseline alternative) |
| Quantified Difference | Direct coupling using shelf-stable precursors without photocatalysts |
| Conditions | Light-free, decarboxylative Negishi-type cross-coupling with dialkylzinc reagents |
Allows buyers to utilize shelf-stable ester precursors instead of handling sensitive, hazardous glycosyl halides in scale-up environments.
Ideal for the allylic C-H oxidation of complex terpenes (e.g., valencene to nootkatone) and steroids where standard NHPI provides inadequate yields or requires toxic heavy-metal oxidants[1].
The reagent of choice for synthesizing redox-active esters (RAEs) from carboxylic acids, enabling rapid, light-free Negishi and Suzuki-Miyaura type cross-couplings of sp3 carbons [2].
Utilized via TCNHPI-derived uronium salts (like CITU) to accelerate the formation of active esters in sterically hindered peptide synthesis, avoiding the long incubation times of standard NHPI or NHS [3].
Applied as a robust hydrogen atom transfer (HAT) mediator in the oxidative degradation of inert plastics (e.g., SAN, ABS) into small-molecule aromatics, where lower-potential catalysts fail to initiate C-C bond cleavage[4].